2-(Bromomethyl)-4-chloro-5-fluoropyridine
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Overview
Description
2-(Bromomethyl)-4-chloro-5-fluoropyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromomethyl, chloro, and fluoro substituents on the pyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-chloro-5-fluoropyridine typically involves the bromination of 4-chloro-5-fluoropyridine using bromomethyl reagents. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction is carried out in a suitable solvent like dichloromethane or acetone.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4-chloro-5-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
2-(Bromomethyl)-4-chloro-5-fluoropyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-chloro-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 2-Bromomethyl-anthraquinone
- Ethyl 2-(bromomethyl)acrylate
- 2-Bromomethyl-1,3-dioxolane
Comparison: 2-(Bromomethyl)-4-chloro-5-fluoropyridine is unique due to the presence of both chloro and fluoro substituents on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. In contrast, similar compounds like 2-Bromomethyl-anthraquinone and Ethyl 2-(bromomethyl)acrylate may lack these substituents, resulting in different reactivity profiles and applications .
Properties
CAS No. |
139161-28-7 |
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Molecular Formula |
C6H4BrClFN |
Molecular Weight |
224.46 g/mol |
IUPAC Name |
2-(bromomethyl)-4-chloro-5-fluoropyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-2-4-1-5(8)6(9)3-10-4/h1,3H,2H2 |
InChI Key |
MXMYIPJSPDYYQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Cl)F)CBr |
Origin of Product |
United States |
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